3-Amino-4-hydroxybenzoyl chloride
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Overview
Description
3-Amino-4-hydroxybenzoyl chloride is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a benzoyl chloride moiety attached to a benzene ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3-Amino-4-hydroxybenzoyl chloride typically involves multiple steps. One common method starts with 3-nitro-4-chlorobenzoic acid, which is reacted with a sodium hydroxide solution at 100 to 105°C to produce 3-nitro-4-hydroxybenzoic acid. This intermediate is then subjected to a pressurized reduction reaction at 95 to 100°C in the presence of a catalyst, yielding 3-amino-4-hydroxybenzoic acid hydrochloride. Finally, this hydrochloride is dissolved in water, adjusted with an inorganic base solution, concentrated, and cooled to precipitate 3-amino-4-hydroxybenzoic acid .
Chemical Reactions Analysis
3-Amino-4-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: The amino and hydroxyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can react with amines and alcohols to form amides and esters, respectively.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various catalysts. Major products formed from these reactions include 4-hydroxybenzamides and other derivatives .
Scientific Research Applications
3-Amino-4-hydroxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with various therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxybenzoyl chloride involves its reactivity with nucleophiles due to the presence of the benzoyl chloride group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
3-Amino-4-hydroxybenzoyl chloride can be compared with other similar compounds such as 4-hydroxybenzoyl chloride and 3-amino-4-hydroxybenzoic acid. While these compounds share some structural similarities, this compound is unique due to the presence of both an amino group and a benzoyl chloride moiety, which enhances its reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
3-amino-4-hydroxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUURBTYZFPSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664591 |
Source
|
Record name | 3-Amino-4-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783268-49-5 |
Source
|
Record name | 3-Amino-4-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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